molecular formula C9H9ClN2O B1453002 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride CAS No. 1314984-94-5

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride

Cat. No. B1453002
CAS RN: 1314984-94-5
M. Wt: 196.63 g/mol
InChI Key: OTEGOCOEGANXSZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride, otherwise known as “3,4-DHBOC-HCl”, is a novel synthetic compound with a wide range of applications in scientific research. It has been used in a variety of fields, from biochemistry to pharmacology, and has demonstrated its potential in a variety of contexts.

Scientific Research Applications

Pharmacology: Serotonin Receptor Modulation

This compound has been studied for its potential role in modulating serotonin receptors, particularly the 5-HT6 subtype . These receptors are implicated in various neurological processes and disorders, including depression, anxiety, and Alzheimer’s disease. By influencing these receptors, the compound could contribute to the development of new therapeutic agents targeting central nervous system disorders.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, this compound serves as a building block for synthesizing a variety of heterocyclic compounds . Its structure is amenable to modifications that can lead to the creation of diverse molecular entities, which are valuable in drug discovery and development for their potential biological activities.

Medicinal Chemistry: COX Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory activity against cyclooxygenase-1 (COX-1), which is an enzyme involved in the inflammatory response . The selective inhibition of COX enzymes is a key strategy in designing anti-inflammatory drugs, and this compound’s derivatives could be promising candidates for further development.

Analytical Chemistry: Chromatographic Studies

The compound’s unique structure makes it suitable for use in chromatographic studies as a standard or reference material. It can help in the development of analytical methods for detecting similar structural motifs in complex mixtures, which is crucial in pharmaceutical quality control .

Industrial Applications: Synthesis of Dyes and Pigments

Oxazine derivatives, to which this compound belongs, are known for their application in the synthesis of dyes and pigments. These compounds can impart vibrant colors and are used in various industries, including textiles, inks, and plastics .

Environmental Studies: Degradation Research

While specific studies on the environmental impact of this compound are not readily available, its structural class is of interest in environmental chemistry. Research into the biodegradation pathways of similar compounds can provide insights into their environmental fate and help in assessing their ecological impact .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEGOCOEGANXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693351
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride

CAS RN

1314984-94-5
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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